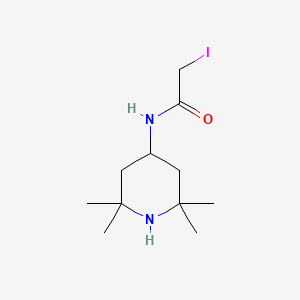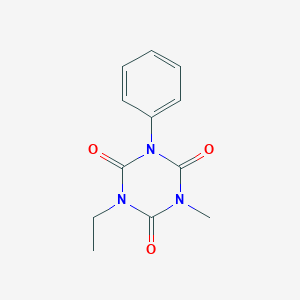
5,5-Dichloro-1,4,6,5-oxadithiagermocane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dichloro-1,4,6,5-oxadithiagermocane: is a chemical compound with the molecular formula C₄H₈Cl₂GeOS₂ It is a member of the oxadithiagermocane family, characterized by the presence of germanium, sulfur, oxygen, and chlorine atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dichloro-1,4,6,5-oxadithiagermocane typically involves the reaction of germanium tetrachloride with a suitable dithiol and an alcohol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants. The general reaction scheme is as follows:
GeCl4+RSH+ROH→C4H8Cl2GeOS2+by-products
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and reactant concentrations to achieve higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 5,5-Dichloro-1,4,6,5-oxadithiagermocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Chlorine atoms in the compound can be substituted with other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia, primary amines, or alkoxides are employed under basic conditions.
Major Products:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Amino or alkoxy derivatives.
Scientific Research Applications
5,5-Dichloro-1,4,6,5-oxadithiagermocane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of organogermanium compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialized materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5,5-Dichloro-1,4,6,5-oxadithiagermocane involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its unique structure allows it to interact with biological membranes, potentially disrupting cellular processes and leading to its observed biological effects.
Comparison with Similar Compounds
1,4,6,5-Oxadithiagermocane: Lacks the chlorine substituents, resulting in different reactivity and applications.
5,5-Dibromo-1,4,6,5-oxadithiagermocane:
5,5-Difluoro-1,4,6,5-oxadithiagermocane: Fluorine substitution alters the compound’s electronic properties and reactivity.
Uniqueness: 5,5-Dichloro-1,4,6,5-oxadithiagermocane is unique due to the presence of chlorine atoms, which influence its chemical reactivity and potential applications. The chlorine substituents can participate in various substitution reactions, making the compound versatile for synthetic and industrial purposes.
Properties
CAS No. |
62371-54-4 |
|---|---|
Molecular Formula |
C4H8Cl2GeOS2 |
Molecular Weight |
279.8 g/mol |
IUPAC Name |
5,5-dichloro-1,4,6,5-oxadithiagermocane |
InChI |
InChI=1S/C4H8Cl2GeOS2/c5-7(6)9-3-1-8-2-4-10-7/h1-4H2 |
InChI Key |
JYOWIKWGNWRWSO-UHFFFAOYSA-N |
Canonical SMILES |
C1CS[Ge](SCCO1)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,5-Dimethyloxolan-2-yl)sulfanyl]-5-methylfuran](/img/structure/B14537076.png)







![N,N-Dimethyl-N-[3-(triethoxysilyl)propyl]dodecan-1-aminium bromide](/img/structure/B14537108.png)





